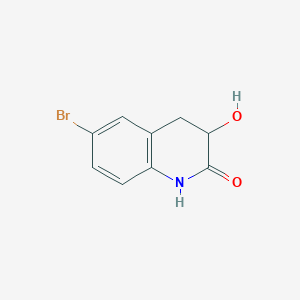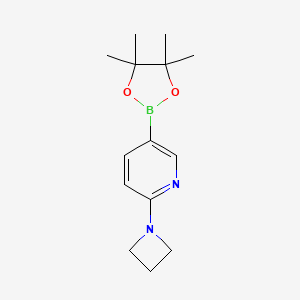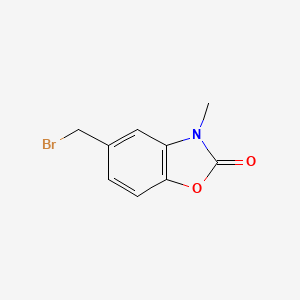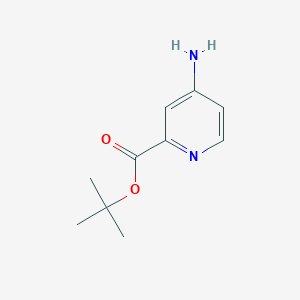
叔丁基-4-氨基吡啶-2-羧酸酯
描述
Tert-butyl 4-aminopyridine-2-carboxylate is a versatile organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of an amino group at the 4-position and a carboxylate ester group at the 2-position of the pyridine ring, with a tert-butyl group attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminopyridine-2-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to its tert-butyl ester derivative using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure tert-butyl 4-aminopyridine-2-carboxylate.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogen gases for halogenation.
Major Products Formed:
Oxidation: 4-nitro-2-carboxylate pyridine.
Reduction: 4-amino-2-carboxylate pyridine.
Substitution: Nitro- or halogen-substituted pyridine derivatives.
科学研究应用
Tert-butyl 4-aminopyridine-2-carboxylate is widely used in scientific research due to its structural versatility and reactivity. It finds applications in:
Chemistry: As a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: As a building block in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which tert-butyl 4-aminopyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.
相似化合物的比较
4-Aminopyridine-2-carboxylic acid: Lacks the tert-butyl ester group.
N-(4-Aminopyridin-2-yl)acetamide: Contains an acetamide group instead of the ester.
4-Aminopyridine-2-carboxylate methyl ester: Has a methyl ester group instead of tert-butyl.
Uniqueness: Tert-butyl 4-aminopyridine-2-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and stability, making it a valuable intermediate in organic synthesis.
This compound's versatility and reactivity make it an essential tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as a precursor for numerous derivatives underscores its importance in advancing research and development across multiple fields.
属性
IUPAC Name |
tert-butyl 4-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYHZODAGUQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

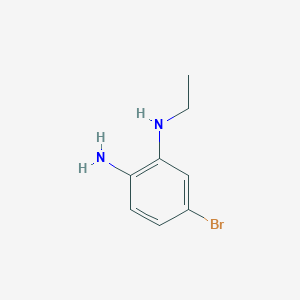
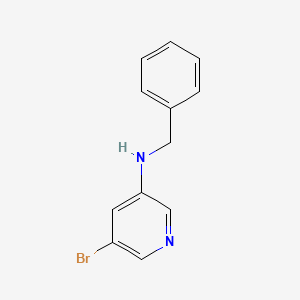


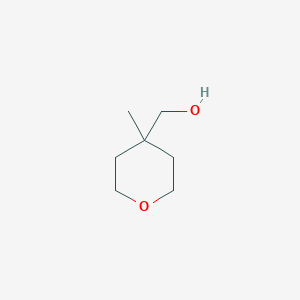
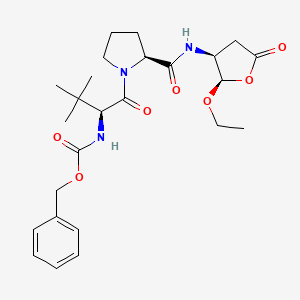
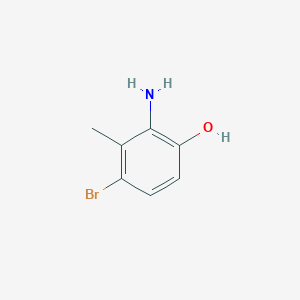
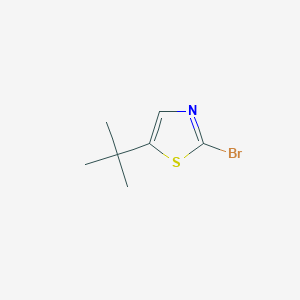

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

